3-Bromoindolin-2-one

Organic Synthesis Isatin Precursor Heterocyclic Chemistry

3-Bromoindolin-2-one (CAS 22942-87-6) is a privileged halogenated indolinone scaffold for kinase inhibitor libraries and alkaloid synthesis. The 3-position bromine enables unique cross-coupling, dynamic kinetic resolution, and aminocatalytic cascades unattainable with 5-bromo or other halo analogs. Cytotoxicity differences up to 4-fold between 3- and 5-bromo isomers demand exact positional purity. ≥98% HPLC purity and batch-specific COA ensure reproducible SAR diversification. Contact us for bulk pricing.

Molecular Formula C8H6BrNO
Molecular Weight 212.04 g/mol
CAS No. 22942-87-6
Cat. No. B3050000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromoindolin-2-one
CAS22942-87-6
Molecular FormulaC8H6BrNO
Molecular Weight212.04 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C(=O)N2)Br
InChIInChI=1S/C8H6BrNO/c9-7-5-3-1-2-4-6(5)10-8(7)11/h1-4,7H,(H,10,11)
InChIKeyKQNMNQHOKUHSJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromoindolin-2-one (CAS 22942-87-6) Procurement Overview: A Halogenated Indolinone Scaffold for Medicinal Chemistry and Alkaloid Synthesis


3-Bromoindolin-2-one (CAS 22942-87-6), also known as 3-bromooxindole, is a halogenated indolinone compound with the molecular formula C₈H₆BrNO and a molecular weight of 212.04 g/mol [1]. It features a bromine atom at the 3-position and a keto group at the 2-position on the indole ring, making it a valuable intermediate in organic synthesis and medicinal chemistry . This compound is widely used in the synthesis of indole alkaloids, kinase inhibitors, and other biologically active molecules .

Why 3-Bromoindolin-2-one (CAS 22942-87-6) Cannot Be Simply Substituted with Other Halogenated Indolinones


Indolin-2-one derivatives exhibit distinct chemical reactivity and biological activity profiles that are highly dependent on the position and nature of the halogen substituent [1]. Substituting 3-bromoindolin-2-one with a 5-bromo analog can lead to up to a 4-fold difference in cytotoxicity, underscoring the critical role of halogen position [2]. Furthermore, the bromine atom at the 3-position enables specific synthetic transformations, such as dynamic kinetic resolution and aminocatalytic cascades, that are not feasible with chloro or iodo analogs [3]. These differences necessitate precise compound selection based on the intended application.

3-Bromoindolin-2-one (CAS 22942-87-6) Quantitative Differentiation Evidence Guide


Synthetic Efficiency: 3-Bromoindolin-2-one vs. Indole in Isatin Precursor Formation

3-Bromoindolin-2-one is a more efficient precursor for isatin synthesis compared to indole. Starting from 3-bromoindole, 3-bromoindolin-2-one is obtained in approximately 66% yield, while the same transformation starting from unsubstituted indole yields only about 50% [1].

Organic Synthesis Isatin Precursor Heterocyclic Chemistry

Cytotoxicity of Bromine Position: 3-Bromoindolin-2-one vs. 5-Bromoindolin-2-one vs. 5-Fluoroindolin-2-one

The position of the bromine atom on the indolin-2-one scaffold critically impacts cytotoxic activity. A study comparing halogenated indolin-2-one derivatives against WiDr colon cancer cells found that a 5-bromo substitution resulted in up to a 4-fold improvement in cytotoxicity compared to a 5-fluoro substitution [1]. While direct quantitative data for the 3-bromo isomer was not reported in this study, it establishes that halogen position is a key determinant of biological activity, which is directly relevant to the selection of 3-bromoindolin-2-one over its 5-bromo or other positional isomers.

Medicinal Chemistry Anticancer SAR

Reactivity in Dynamic Kinetic Resolution: 3-Bromoindolin-2-one vs. 3-Bromobenzofuran-2-one

3-Bromoindolin-2-one is a suitable substrate for dynamic kinetic resolution, a powerful technique for accessing enantiomerically enriched compounds. A study demonstrated the successful resolution of racemic 3-bromoindolin-2-ones, providing a new aminocatalytic cascade tool for the efficient synthesis of complex molecules [1]. This process is analogous to that of 3-bromobenzofuran-2-ones, highlighting the unique reactivity of the 3-bromo substituent.

Asymmetric Synthesis Kinetic Resolution Organocatalysis

Kinase Inhibition Potential: 3-Bromoindolin-2-one as a Scaffold for RTK Inhibitors

3-Substituted indolin-2-ones are a validated class of tyrosine kinase inhibitors (TKIs) that exhibit selectivity toward particular receptor tyrosine kinases (RTKs) [1]. A patent (US6133305A) explicitly claims 3-(substituted)-2-indolinones as inhibitors of protein kinase activity [2]. While specific IC₅₀ values for the parent 3-bromoindolin-2-one are not available, its structural motif is central to numerous potent kinase inhibitors. For example, the indolin-2-one derivative SU5408 (a VEGFR2 inhibitor) has an IC₅₀ of 70 nM . This establishes the 3-bromoindolin-2-one scaffold as a critical starting point for developing kinase-targeting agents.

Kinase Inhibitors Cancer Therapeutics Medicinal Chemistry

Optimal Research and Industrial Applications for 3-Bromoindolin-2-one (CAS 22942-87-6)


Medicinal Chemistry: Synthesis of Kinase Inhibitor Libraries

3-Bromoindolin-2-one serves as a privileged scaffold for constructing libraries of potential kinase inhibitors. Its structure is a key motif in many known tyrosine kinase inhibitors (TKIs) [1]. The bromine atom at the 3-position provides a handle for further functionalization via cross-coupling reactions, allowing for rapid diversification of the core structure to explore structure-activity relationships (SAR) in drug discovery programs targeting kinases implicated in cancer and other diseases .

Organic Synthesis: Efficient Precursor for Isatin and Indole Alkaloid Synthesis

3-Bromoindolin-2-one is an efficient intermediate for synthesizing isatins, a class of compounds with diverse biological activities, in higher yield compared to using unsubstituted indole [2]. It is also employed in the synthesis of complex indole alkaloids, including hodgkinsine, a natural product with potent anti-inflammatory activity, and other alkaloids such as friedelane and helvolic acid .

Asymmetric Synthesis: Substrate for Dynamic Kinetic Resolution

The compound is a suitable substrate for dynamic kinetic resolution processes, enabling the preparation of enantiomerically enriched indolinone derivatives. This is particularly valuable for accessing chiral building blocks required in the synthesis of pharmaceuticals and natural products [3].

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